molecular formula C6H16Cl2N2 B599577 (S)-2-ethylpiperazine dihydrochloride CAS No. 128427-05-4

(S)-2-ethylpiperazine dihydrochloride

Cat. No. B599577
M. Wt: 187.108
InChI Key: VCKAKBROIJTVJI-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-ethylpiperazine dihydrochloride” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds1. The “dihydrochloride” part of the name suggests that it is a salt formed with hydrochloric acid2. However, specific information about “(S)-2-ethylpiperazine dihydrochloride” is not readily available in the literature.



Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of a suitable starting material with a source of nitrogen1. However, the specific synthesis pathway for “(S)-2-ethylpiperazine dihydrochloride” is not detailed in the available literature.



Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography3. However, specific structural data for “(S)-2-ethylpiperazine dihydrochloride” is not available in the literature.



Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions due to the presence of the piperazine ring1. However, the specific chemical reactions involving “(S)-2-ethylpiperazine dihydrochloride” are not detailed in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of analytical techniques5. However, specific physical and chemical properties of “(S)-2-ethylpiperazine dihydrochloride” are not available in the literature.


Scientific Research Applications

1. Structural and Spectroscopic Studies

(S)-2-ethylpiperazine dihydrochloride has been used in the synthesis of compounds like 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate. This structure, obtained through reactions involving antimony trioxide and 1-ethylpiperazine, demonstrates potential for forming three-dimensional networks in non-centrosymmetric space groups. It presents an interesting example of square pyramidal complex ions and has been studied using methods like solid state NMR and infrared spectroscopy (Soudani et al., 2016).

2. NMR Spectroscopy and Stereochemical Assignments

The compound has been instrumental in the study of nuclear magnetic resonance (NMR) spectra, particularly in analyzing isomeric structures like 2,3,5,6-tetramethylpiperazine dihydrochlorides. This research has contributed to understanding the stereochemical assignments of various isomers (Harris & Sheppard, 1966).

3. Synthesis of Medicinally Relevant Compounds

(S)-2-ethylpiperazine dihydrochloride is key in synthesizing N-(2-pyridyl)-N'-ethylpiperazines, which are important in several medicinal compounds. The methods developed for these syntheses are notable for their generality, efficiency, and mild reaction conditions, demonstrating the compound's significance in pharmaceutical chemistry (Bugaenko et al., 2017).

4. Study of Physico-Chemical Characterization and Properties

The compound is also significant in the synthesis and characterization of other hybrid materials, like 1-Ethylpiperazine-1,4-diium tetrachlorocadmate. Studies in this area explore aspects like crystal structure, spectroscopy, fluorescent properties, and dielectric measurements, enhancing understanding of the physico-chemical properties of such hybrid materials (Dhieb et al., 2015).

5. Role in Synthesizing Antidepressant and Anxiolytic Agents

It has been involved in the synthesis of phenylpiperazine derivatives with potent antidepressant and anxiolytic properties, demonstrating its utility in developing new therapeutic agents (Pytka et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds require special handling and storage conditions to prevent degradation or hazardous reactions6. However, specific safety and hazard information for “(S)-2-ethylpiperazine dihydrochloride” is not available in the literature.


Future Directions

The future directions for research on a compound depend on its known properties and potential applications. For example, piperazine derivatives are of interest in the development of new pharmaceuticals1. However, specific future directions for research on “(S)-2-ethylpiperazine dihydrochloride” are not detailed in the available literature.


properties

IUPAC Name

(2S)-2-ethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKAKBROIJTVJI-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679631
Record name (2S)-2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-ethylpiperazine dihydrochloride

CAS RN

128427-05-4
Record name (2S)-2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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